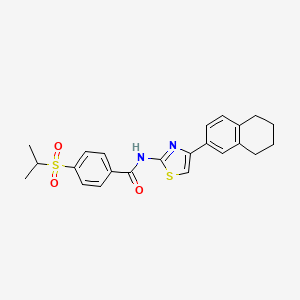

4-(isopropylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

Description

4-(isopropylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core linked to a 5,6,7,8-tetrahydronaphthalen moiety and a para-isopropylsulfonyl-substituted benzamide group. Its structural uniqueness lies in the combination of a thiazole heterocycle and a sulfonyl group, which may confer distinct electronic, solubility, and bioactivity properties.

Properties

IUPAC Name |

4-propan-2-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S2/c1-15(2)30(27,28)20-11-9-17(10-12-20)22(26)25-23-24-21(14-29-23)19-8-7-16-5-3-4-6-18(16)13-19/h7-15H,3-6H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBBVTIRIUFDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(isopropylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a heterocyclic organic molecule with potential applications in medicinal chemistry. Its structural features suggest that it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanism of action, and biological evaluations.

The molecular formula of the compound is , with a molecular weight of approximately 359.44 g/mol. The compound features an isopropylsulfonyl group and a thiazole moiety, which are often associated with biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O4S |

| Molecular Weight | 359.44 g/mol |

| CAS Number | 20884-95-1 |

| Density | 1.27 g/cm³ |

| Boiling Point | 538.7 °C |

| Flash Point | 279.6 °C |

Antimicrobial Activity

Research indicates that compounds structurally related to This compound exhibit varying degrees of antimicrobial activity. For example, studies have shown that certain derivatives demonstrate significant inhibitory effects against fungal strains such as Botrytis cinerea and Fusarium graminearum with EC50 values indicating their potency (Table 1).

| Compound | Target Organism | EC50 (μg/mL) |

|---|---|---|

| Compound 10f | Botrytis cinerea | 14.44 |

| Compound 9e | Fusarium graminearum | <25 |

The mechanism of action for This compound likely involves its interaction with specific enzymes or receptors within target cells. The presence of the isopropylsulfonyl group may enhance binding affinity to these targets, modulating their activity and leading to biological effects such as inhibition of cell growth or apoptosis in cancer cells.

Study on Zebrafish Embryos

A notable study evaluated the toxicity and biological activity of compounds similar to This compound using zebrafish embryos as a model organism. The results indicated that certain derivatives exhibited low toxicity while maintaining effective antimicrobial properties, suggesting a favorable safety profile for potential therapeutic applications .

Cancer Cell Lines

Another investigation focused on the cytotoxic effects of related compounds on resistant cancer cell lines. The study found that some derivatives could induce cell cycle arrest and apoptosis in vincristine-resistant nasopharyngeal cancer cells. This suggests that modifications to the chemical structure could lead to enhanced efficacy against drug-resistant cancers .

Comparison with Similar Compounds

Key Structural Difference :

Implications :

- Electronic Properties : Thiazoles are less electron-deficient than oxadiazoles due to sulfur’s lower electronegativity compared to oxygen. This may alter binding interactions with biological targets.

- Metabolic Stability : Sulfur in thiazoles may enhance stability against oxidative degradation compared to oxadiazoles .

Substituent Effects on the Benzamide Group

The target compound’s isopropylsulfonyl group is compared to substituents in analogs:

Key Observations :

- Sulfonyl vs.

- Yield and Purity : Substituents like bromo (50% yield) and methoxy (39% yield) demonstrate higher synthetic efficiency compared to isopropoxy (12%) or trifluoromethyl (15%), suggesting that steric hindrance or reactivity may influence yields .

Substituent Position and Tautomerism

- Target Compound : The isopropylsulfonyl group is para to the benzamide linkage, optimizing spatial arrangement for target interaction.

- Triazole Analogs (): Compounds with sulfonyl groups exhibit tautomerism (thione vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(isopropylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide?

- Answer : The compound can be synthesized via amide coupling reactions using a thiazol-2-amine intermediate (e.g., 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine) and 4-(isopropylsulfonyl)benzoyl chloride. A base such as triethylamine is often employed to deprotonate the amine and facilitate nucleophilic attack . Reaction conditions (e.g., DCM as solvent, room temperature, 18-hour stirring) must be optimized to achieve yields >50% with HPLC purity >95% .

Q. How is structural characterization performed for this compound, and what key data confirm its identity?

- Answer : 1H/13C NMR and ESI-MS are critical. For example:

- 1H NMR : Signals for the isopropylsulfonyl group (δ 1.4–1.6 ppm, doublet) and tetrahydronaphthalenyl protons (δ 2.7–3.1 ppm, multiplet) .

- ESI-MS : Molecular ion peak at m/z 481.2 [M+H]+ confirms the molecular formula C24H24N2O3S2 .

- HPLC : Purity >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. What functional groups in this compound are most reactive, and how do they influence solubility and stability?

- Answer : The isopropylsulfonyl group enhances hydrophobicity, reducing aqueous solubility, while the thiazole ring contributes to π-π stacking interactions. Stability studies (e.g., in DMSO at 4°C) show no degradation over 30 days, but light-sensitive sulfonyl groups require amber vials for storage .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data for this compound across studies?

- Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC50 variability) often arise from assay conditions (e.g., bacterial strain specificity, serum protein binding). Mitigation involves:

- Dose-response standardization : Use fixed DMSO concentrations (<0.1%) to avoid solvent interference .

- Orthogonal assays : Confirm enzyme inhibition (e.g., adenylyl cyclase) via fluorescence polarization alongside cell viability assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

- Answer : Key modifications include:

- Sulfonyl group replacement : Substituting isopropylsulfonyl with methylsulfonyl improves solubility but reduces target binding affinity .

- Tetrahydronaphthalene ring functionalization : Adding electron-withdrawing groups (e.g., -CF3) enhances metabolic stability in microsomal assays .

- Thiazole ring substitution : Fluorination at the 4-position increases blood-brain barrier penetration (logP ~2.5) .

Q. What experimental design considerations are critical for in vivo efficacy studies of this compound?

- Answer :

- Dosing regimen : Oral bioavailability (~40% in rodents) supports twice-daily dosing at 50 mg/kg .

- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly. Histopathology of liver/kidney tissues post-trial is mandatory .

- Control groups : Include a vehicle control and a comparator (e.g., methotrexate for anticancer studies) to contextualize efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.